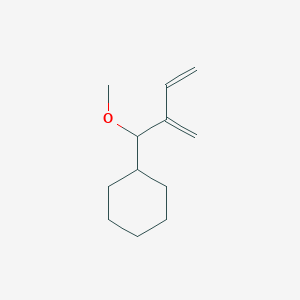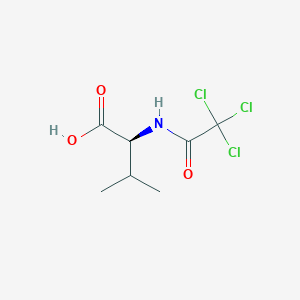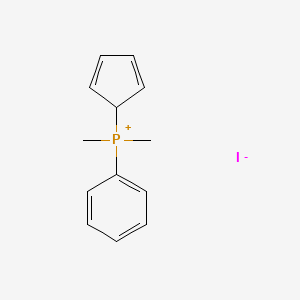
(Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide is an organophosphorus compound with the molecular formula C13H16IP. This compound is known for its unique structure, which includes a cyclopentadienyl ring, a dimethylphenyl group, and a phosphonium iodide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide typically involves the reaction of cyclopentadiene with dimethylphenylphosphine in the presence of iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopentadiene+Dimethylphenylphosphine+Iodine→(Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide
Industrial Production Methods: The key is to maintain the purity of the reactants and control the reaction conditions to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions: (Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts
Applications De Recherche Scientifique
(Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of organophosphorus compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes .
Mécanisme D'action
The mechanism of action of (Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide involves its interaction with molecular targets through its phosphonium group. This interaction can lead to the modulation of various biochemical pathways. The compound’s ability to undergo redox reactions and form stable complexes with metals makes it a versatile tool in both chemical and biological research .
Comparaison Avec Des Composés Similaires
Cyclopentadienylphosphine: Similar structure but lacks the dimethylphenyl group.
Dimethylphenylphosphine: Similar structure but lacks the cyclopentadienyl ring.
Phenylphosphonium iodide: Similar structure but lacks the cyclopentadienyl and dimethyl groups.
Uniqueness: (Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide is unique due to its combination of a cyclopentadienyl ring, a dimethylphenyl group, and a phosphonium iodide moiety. This unique structure imparts distinct chemical properties, making it valuable in various research applications .
Propriétés
Numéro CAS |
189276-97-9 |
|---|---|
Formule moléculaire |
C13H16IP |
Poids moléculaire |
330.14 g/mol |
Nom IUPAC |
cyclopenta-2,4-dien-1-yl-dimethyl-phenylphosphanium;iodide |
InChI |
InChI=1S/C13H16P.HI/c1-14(2,13-10-6-7-11-13)12-8-4-3-5-9-12;/h3-11,13H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
QITADHYKXMDIGT-UHFFFAOYSA-M |
SMILES canonique |
C[P+](C)(C1C=CC=C1)C2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)
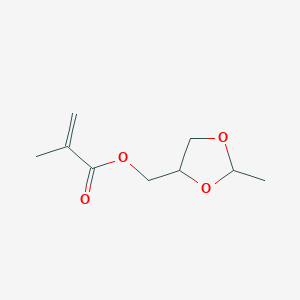
![2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B12563864.png)

![N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine](/img/structure/B12563882.png)

![[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B12563894.png)
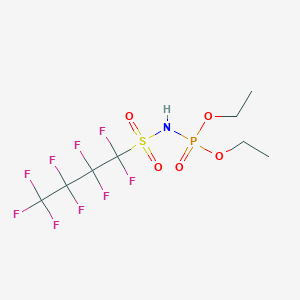
![4,8-Dimethyl-2-phenyl-1-oxaspiro[2.5]octane](/img/structure/B12563897.png)
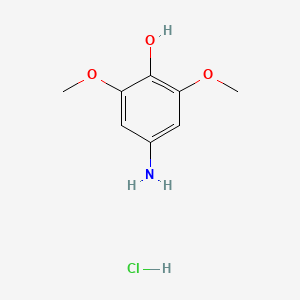
![1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12563909.png)
